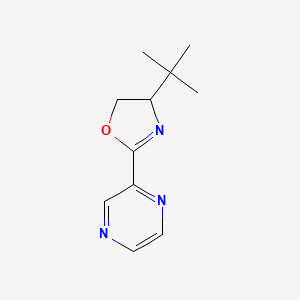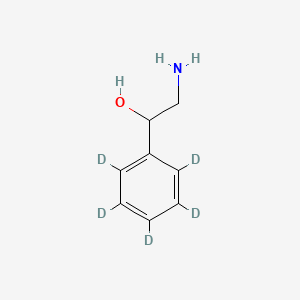
Ethanone, 1-(3,4-diethynylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(3,4-diethynylphenyl)-: is an organic compound with the molecular formula C12H8O It is a derivative of acetophenone, where the phenyl ring is substituted with two ethynyl groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3,4-diethynylphenyl)- typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general procedure includes:
Starting Materials: 3,4-dibromoacetophenone and terminal alkyne.
Catalysts and Reagents: Palladium catalyst (e.g., Pd(PPh3)4), copper(I) iodide (CuI), and a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
The reaction proceeds as follows: [ \text{3,4-dibromoacetophenone} + 2 \text{terminal alkyne} \xrightarrow{\text{Pd, CuI, base}} \text{Ethanone, 1-(3,4-diethynylphenyl)-} ]
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Additionally, the recycling of catalysts and solvents would be considered to make the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(3,4-diethynylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethynyl groups can participate in further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(3,4-diethynylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Potential use in the development of bioactive molecules and probes for studying biological systems.
Medicine: Investigated for its potential pharmacological properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of advanced materials, such as polymers and dendrimers, due to its unique structural features.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(3,4-diethynylphenyl)- depends on its specific application. For instance, in biological systems, it may interact with cellular components, altering membrane permeability or inhibiting enzyme activity. The ethynyl groups can also participate in click chemistry reactions, facilitating the formation of bioconjugates.
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-(3,4-diethynylphenyl)- can be compared with other similar compounds, such as:
Ethanone, 1-(3,4-dimethylphenyl)-: Similar structure but with methyl groups instead of ethynyl groups. It has different reactivity and applications.
Ethanone, 1-(3,4-dimethoxyphenyl)-: Contains methoxy groups, leading to different chemical properties and uses.
1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene: A more complex structure with multiple ethynyl groups, used in the synthesis of dendrimers and advanced materials.
Conclusion
Ethanone, 1-(3,4-diethynylphenyl)- is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable building block in organic synthesis, as well as a candidate for developing new materials and bioactive molecules.
Eigenschaften
Molekularformel |
C12H8O |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-(3,4-diethynylphenyl)ethanone |
InChI |
InChI=1S/C12H8O/c1-4-10-6-7-12(9(3)13)8-11(10)5-2/h1-2,6-8H,3H3 |
InChI-Schlüssel |
WHVGPBZFFHISFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)C#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)
![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)

![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)






